5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, substituted with various functional groups such as benzyl, chlorophenyl, and phenyl groups
Preparation Methods
The synthesis of 5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the benzyl and chlorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and chlorophenylmethyl halides.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with appropriate amines or amides under suitable conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound shows promise as a lead compound for the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in disease progression. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzyl-substituted compounds: Compounds with benzyl groups may exhibit similar reactivity and biological activities.
Chlorophenyl-substituted compounds: These compounds may have similar pharmacological profiles due to the presence of the chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O2/c28-21-13-11-19(12-14-21)15-29-26(33)23-17-31(16-20-7-3-1-4-8-20)18-24-25(23)30-32(27(24)34)22-9-5-2-6-10-22/h1-14,17-18H,15-16H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBERJDDTOXUTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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